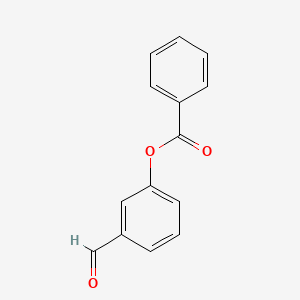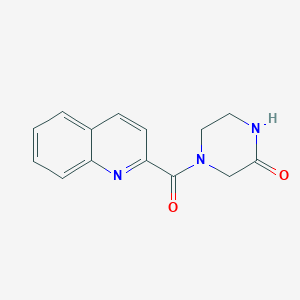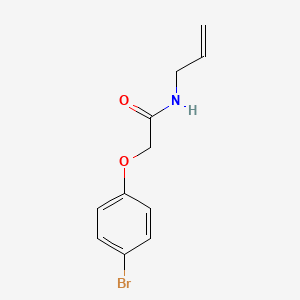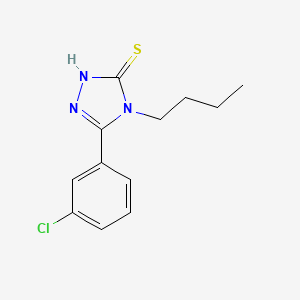![molecular formula C22H29N3O3S B2645669 3-[(2-azepan-1-yl-2-oxoethyl)thio]-1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole CAS No. 878054-16-1](/img/structure/B2645669.png)
3-[(2-azepan-1-yl-2-oxoethyl)thio]-1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-azepan-1-yl-2-oxoethyl)thio]-1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole, also known as AMOT-1305, is a novel compound that has been synthesized for scientific research purposes.
Applications De Recherche Scientifique
Understanding Microbiota and Gastrointestinal Health
Research indicates that indole compounds, like the one you're inquiring about, are significant in microbiota-gut-brain axis research. Indole, produced from l-tryptophan by commensal bacteria, plays a critical role in modulating mucosal barrier function and the expression of pro- and anti-inflammatory genes by intestinal epithelial cells. For instance, a study found that low levels of urinary 3-indoxyl sulfate (a major conjugate of indole in humans) after allogeneic stem cell transplantation were associated with higher transplant-related mortality and worse overall survival, underscoring the relevance of microbiota-derived indole and its metabolites in mucosal integrity and protection from inflammation (Weber et al., 2015).
Potential Chemopreventive Effects
Indole compounds are also being studied for their potential chemopreventive effects. For example, dietary indoles from cruciferous vegetables were found to induce cytochrome P450 enzymes and influence estradiol metabolism, potentially offering a new approach to preventing estrogen-dependent diseases like breast cancer (Michnovicz & Bradlow, 1990).
Impact on Metabolic Pathways in Disease Contexts
The interaction between indole-related compounds and metabolic pathways is also a subject of interest. Research has indicated that indole can alleviate diet-induced hepatic steatosis and inflammation in a manner involving myeloid cell PFKFB3, highlighting its potential relevance in managing conditions like non-alcoholic fatty liver disease (NAFLD) (Ma et al., 2020).
Role in Oral Health and Disease Diagnosis
The role of indole compounds in oral health and disease diagnosis is also being explored. For instance, volatile organic compounds, including indole, in mouth air and saliva are considered useful in diagnosing systemic pathologies and may contribute to the etiology or pathogenesis of periodontitis. Specific oral metabolites, like indole, have been identified as possible diagnostic markers and contributory factors to diseases like periodontitis (Kostelc et al., 1980).
Propriétés
IUPAC Name |
2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c26-21(24-11-13-28-14-12-24)16-25-15-20(18-7-3-4-8-19(18)25)29-17-22(27)23-9-5-1-2-6-10-23/h3-4,7-8,15H,1-2,5-6,9-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOMHWSHNHQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-azepan-1-yl-2-oxoethyl)thio]-1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime](/img/structure/B2645590.png)

![N-butyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2645594.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2645596.png)

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2645598.png)

![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)


![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)